Product packaging for Zinc, di-3-butenyl-(Cat. No.:)

Zinc, di-3-butenyl-

Cat. No.: B12080218
M. Wt: 175.6 g/mol
InChI Key: UEVHAFJHLQCTFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Zinc, di-3-butenyl- is an organozinc compound with the molecular formula C8H14Zn and a CAS Registry Number of 29067-32-1 . As a research chemical, it falls into the category of organometallic reagents, which are pivotal in advanced synthetic chemistry for the formation of new carbon-carbon bonds. Compounds of this nature are frequently employed as precursors or catalysts in organic synthesis and materials science research, potentially serving as key intermediates in the development of novel polymers or functionalized organic molecules . The presence of the reactive butenyl group and the zinc metal center makes it a candidate for exploration in cross-coupling reactions and other catalytic processes. This product is supplied for research and development purposes in laboratory settings. It is designated "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this compound with appropriate safety precautions and consult the relevant safety data sheets prior to use. Specific physicochemical properties, handling protocols, and applications for this particular compound should be verified by the end-user researcher.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14Zn B12080218 Zinc, di-3-butenyl-

Properties

Molecular Formula

C8H14Zn

Molecular Weight

175.6 g/mol

IUPAC Name

zinc;but-1-ene

InChI

InChI=1S/2C4H7.Zn/c2*1-3-4-2;/h2*3H,1-2,4H2;/q2*-1;+2

InChI Key

UEVHAFJHLQCTFB-UHFFFAOYSA-N

Canonical SMILES

[CH2-]CC=C.[CH2-]CC=C.[Zn+2]

Origin of Product

United States

Synthetic Methodologies for Di 3 Butenylzinc

Direct Synthesis from Zinc Metal and Organic Halides

The most straightforward conceptual approach to di-3-butenylzinc involves the direct insertion of zinc metal into the carbon-halogen bond of a 3-butenyl halide. This method, an example of oxidative addition, is heterogeneous in nature and its success is highly dependent on the reactivity of the zinc metal.

Activation Techniques for Zinc Reactivity

Commercially available zinc metal is often coated with a passivating layer of zinc oxide, which significantly hinders its reaction with organic halides. Consequently, various activation methods are employed to enhance the reactivity of the zinc surface.

One of the most effective methods for generating highly reactive zinc is the Rieke method, which involves the reduction of a zinc salt, typically zinc chloride (ZnCl₂), with a potent reducing agent like lithium naphthalenide or potassium metal. mdpi.com This process yields a finely divided, highly active form of zinc (often referred to as Rieke® Zinc) that readily undergoes oxidative addition with a variety of organic halides, including alkyl, aryl, and vinyl halides, under mild conditions. mdpi.com

Chemical activation methods are also widely used and offer a more convenient alternative to preparing Rieke zinc in situ. These techniques involve treating standard zinc dust or powder with reagents that either remove the oxide layer or create a more reactive surface. Common activators include 1,2-dibromoethane (B42909) and trimethylsilyl (B98337) chloride (TMSCl). rsc.org The addition of lithium chloride (LiCl) in ethereal solvents like tetrahydrofuran (B95107) (THF) has been shown to significantly accelerate the formation of organozinc reagents from unactivated zinc powder. rsc.org The role of LiCl is believed to be the solubilization of the initially formed organozinc halide from the metal surface, thereby exposing fresh zinc for reaction. rsc.org

Table 1: Common Activation Methods for Zinc Metal

Activation MethodReagentsDescription
Rieke ZincZnCl₂, Lithium Naphthalenide or PotassiumReduction of a zinc salt to produce highly active, finely divided zinc metal. mdpi.com
Chemical Activation1,2-Dibromoethane, TMSClReagents that remove the passivating oxide layer from the zinc surface. rsc.org
Salt-Assisted ActivationLithium Chloride (LiCl)Promotes the reaction by facilitating the removal of the organozinc product from the metal surface. rsc.org

Mechanistic Insights into Oxidative Addition

The formation of organozinc reagents from zinc metal and organic halides is an oxidative addition process where the zinc metal is oxidized from its elemental state (oxidation state 0) to Zn(II). The mechanism of this reaction can be complex and may proceed through different pathways depending on the nature of the organic halide and the reaction conditions.

For alkyl halides, including alkenyl halides like 3-butenyl bromide, the reaction is often proposed to proceed via a radical mechanism. orgsyn.orgorganic-chemistry.org This involves an initial single electron transfer (SET) from the zinc surface to the organic halide, leading to the formation of a radical anion which then fragments into an alkyl radical and a halide anion. The alkyl radical can then react with another zinc atom or a zinc species on the surface to form the organozinc compound. Kinetic studies on the reaction of active zinc with organic bromides support a mechanism where electron transfer is the rate-determining step, with evidence for the presence of radical intermediates. organic-chemistry.org

Oxidative Addition: Formation of a surface-bound organozinc intermediate. rsc.org

Solubilization: The dissolution of this intermediate into the solvent, a step that can be accelerated by additives like LiCl. rsc.org

Substrate Scope and Halide Reactivity Considerations

The direct synthesis method is applicable to a range of organic halides. While aryl and vinyl halides can be used, alkyl halides are common substrates. mdpi.com For the synthesis of di-3-butenylzinc, the corresponding 3-butenyl halide (bromide or iodide) would be the starting material. The reactivity of the halide follows the expected trend, with iodides being more reactive than bromides, and chlorides being the least reactive. This is due to the decreasing strength of the carbon-halogen bond down the group.

A key advantage of organozinc reagents is their tolerance of a wide variety of functional groups in the organic halide substrate, such as esters, nitriles, and amides, which are often not compatible with the more reactive Grignard or organolithium reagents. mdpi.com

Transmetalation Approaches

An alternative and often more reliable route to di-3-butenylzinc is through transmetalation. This involves a metal-exchange reaction where a pre-formed organometallic reagent, typically an organolithium or a Grignard reagent, reacts with a zinc halide salt.

Utilization of Organomercury Precursors

Historically, organomercury compounds were used as precursors for a variety of organometallic reagents. The synthesis of di-3-butenylzinc could, in principle, be achieved by reacting di-3-butenylmercury with zinc metal. This reaction relies on the difference in electronegativity between the two metals, with the more electropositive metal (zinc) displacing the less electropositive one (mercury). However, due to the high toxicity of organomercury compounds, this method is now largely of historical interest and has been superseded by safer and more convenient alternatives.

Exchange Reactions with Other Organometallic Reagents (e.g., Organolithium, Grignard)

The most common and practical transmetalation method for preparing di-3-butenylzinc involves the reaction of either 3-butenyllithium or a 3-butenyl Grignard reagent (3-butenylmagnesium halide) with a zinc halide, most commonly anhydrous zinc chloride (ZnCl₂). nih.gov

The Grignard route is particularly common. 3-Butenylmagnesium bromide, which is commercially available as a solution in THF, can be readily prepared by reacting 4-bromo-1-butene (B139220) with magnesium turnings in an ethereal solvent. researchgate.net The subsequent addition of a solution of ZnCl₂ to the Grignard reagent results in a rapid transmetalation to afford the corresponding butenylzinc species. Typically, a 2:1 molar ratio of the Grignard reagent to zinc chloride is used to form the dialkylzinc compound, di-3-butenylzinc.

Reaction Scheme for Transmetalation from a Grignard Reagent: 2 (CH₂=CHCH₂CH₂)MgBr + ZnCl₂ → (CH₂=CHCH₂CH₂)₂Zn + 2 MgBrCl

Similarly, 3-butenyllithium can be used as the organometallic precursor. The reaction with ZnCl₂ proceeds in a similar fashion to the Grignard reagent. The choice between the Grignard and organolithium route often depends on the availability of the starting materials and the desired purity of the final organozinc reagent, as the presence of salt byproducts like LiCl and MgCl₂ can sometimes influence subsequent reactions. nih.gov

Table 2: Transmetalation Routes to Di-3-butenylzinc

Precursor ReagentZinc SourceGeneral Reaction
3-Butenylmagnesium BromideZnCl₂2 R-MgBr + ZnCl₂ → R₂Zn + 2 MgBrCl (where R = 3-butenyl)
3-ButenyllithiumZnCl₂2 R-Li + ZnCl₂ → R₂Zn + 2 LiCl (where R = 3-butenyl)

Emerging Synthetic Strategies

Recent advancements in the synthesis of di-3-butenylzinc and other organozinc reagents have centered on the direct insertion of activated zinc into organic halides and the development of novel catalytic systems. These methods offer milder reaction conditions and broader substrate scope, paving the way for the synthesis of highly functionalized molecules.

A significant development is the use of Rieke zinc, a highly reactive form of zinc prepared by the reduction of zinc chloride with an alkali metal. This activated zinc facilitates the direct insertion into organic halides that are typically unreactive towards commercial zinc dust or foil. This method has proven effective for a variety of organic halides, including those containing sensitive functional groups like esters, nitriles, and amides. The high reactivity of Rieke zinc allows for the preparation of organozinc reagents under milder conditions, often avoiding the harsh protocols associated with traditional methods.

Another key area of progress involves the use of activating agents to promote the insertion of zinc into the carbon-halogen bond. Agents such as iodine, 1,2-dibromoethane, and trimethylsilyl chloride have been shown to enhance the reactivity of zinc metal, leading to improved yields and shorter reaction times.

Furthermore, copper-catalyzed reactions have emerged as a powerful tool for the synthesis and subsequent reaction of organozinc reagents. For instance, the reaction of various nitriles with di-3-butenylzinc in the presence of a catalytic amount of CuCN·2LiCl has been shown to produce N-butenyl-protected amines in good to excellent yields. Similarly, copper(I) salts have been successfully employed to catalyze the addition of di-3-butenylzinc to aldimines and imines, affording homoallylic amines and N-butenyl-protected amines, respectively, in high yields. These copper-catalyzed methodologies are notable for their tolerance of a wide range of functional groups.

The following table summarizes selected emerging synthetic strategies for reactions involving di-3-butenylzinc, highlighting the catalyst, substrates, and resulting products.

Catalyst/ActivatorSubstrate 1Substrate 2ProductReference
CuCN·2LiCl (catalytic)NitrilesDi-3-butenylzincN-butenyl-protected amines
Copper(I) salt (catalytic)AldiminesDi-3-butenylzincHomoallylic amines
Copper(I) salt (catalytic)IminesDi-3-butenylzincN-butenyl-protected amines
Rieke Zinc3-Butenyl halide-Di-3-butenylzinc
Iodine, 1,2-dibromoethane, or trimethylsilyl chlorideZinc metal3-Butenyl halideDi-3-butenylzinc

These emerging strategies represent a significant step forward in the synthesis of di-3-butenylzinc and its application in organic synthesis. The ability to generate this versatile reagent under mild conditions and in the presence of various functional groups opens up new avenues for the construction of complex molecular architectures.

Structural Characterization and Computational Analysis of Di 3 Butenylzinc

Experimental Structural Elucidation

Gas Electron Diffraction Studies on Di-3-butenylzinc

Gas electron diffraction (GED) has been a pivotal technique for determining the molecular structure of di-3-butenylzinc in the gas phase, free from intermolecular forces that are present in the solid or liquid state. samsun.edu.tr A significant study in this area revealed that the zinc atom in di-3-butenylzinc is linearly coordinated with the two butenyl chains. researchgate.net

The analysis of the diffraction data indicates that the molecule predominantly exists in a conformation where the C=C double bonds of the butenyl groups are positioned in proximity to the zinc atom. This arrangement suggests a potential interaction between the metal center and the olefinic π-electrons. researchgate.net The key structural parameters determined from gas electron diffraction are summarized in the table below.

ParameterValue
Zn-C bond length (Å)1.980 ± 0.005
C-C single bond length (Å)1.510 ± 0.008
C=C double bond length (Å)1.340 ± 0.006
C-Zn-C bond angle (°)~180 (assumed linear)
Torsion angle (C=C-C-C)Not definitively determined
Data sourced from Haaland et al. (1984) researchgate.net

Spectroscopic Characterization Techniques (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy)

Spectroscopic methods provide valuable information about the chemical environment of atoms and the nature of chemical bonds within a molecule. For di-3-butenylzinc, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are particularly informative.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing organic and organometallic compounds. uobasrah.edu.iqnih.gov In the case of di-3-butenylzinc, the chemical shifts of the protons and carbons in the butenyl chain can indicate the presence and nature of any interaction with the zinc atom. While a complete, assigned spectrum for di-3-butenylzinc is not readily available in the provided search results, general principles suggest that the signals for the olefinic protons and carbons would be of particular interest. Any significant deviation from the chemical shifts observed in a typical, non-coordinated butene would suggest an electronic perturbation due to the zinc atom. researchgate.net

Expected ¹H and ¹³C NMR Chemical Shift Regions for Di-3-butenylzinc:

Nucleus Functional Group Expected Chemical Shift (ppm)
¹H =C-H 4.9 - 5.9
¹H -CH₂-C= ~2.0
¹H Zn-CH₂- ~0.5 - 1.5
¹³C C=C 110 - 140
¹³C -CH₂- 20 - 40
¹³C Zn-CH₂- 0 - 20

Note: These are general expected ranges and actual values may vary. organicchemistrydata.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the vibrational frequencies of chemical bonds. vscht.cz For di-3-butenylzinc, the C=C stretching vibration is a key diagnostic peak. A shift in the frequency of this bond compared to a free butenyl group can provide evidence for a metal-olefin interaction. In related alkenyl metal compounds, a weakening of the C=C bond due to coordination with the metal results in a lower frequency (red shift) for this stretching vibration. researchgate.net

Characteristic IR Absorption Frequencies:

Vibrational Mode Functional Group Characteristic Absorption (cm⁻¹)
C-H stretch (alkenyl) =C-H 3010 - 3095
C-H stretch (aliphatic) -C-H 2850 - 2960
C=C stretch C=C ~1640

Note: The C=C stretch in di-3-butenylzinc may be shifted due to interaction with the zinc atom. vscht.cznist.gov

X-ray Crystallographic Analysis of Related Organozinc Complexes

While a single-crystal X-ray structure of di-3-butenylzinc itself has not been reported in the provided literature, the study of related organozinc complexes by X-ray crystallography provides valuable insights into the coordination chemistry of zinc. nih.govnih.govmdpi.com These studies consistently show that dialkyl and diaryl zinc compounds tend to adopt a linear C-Zn-C geometry. researchgate.net The coordination environment around the zinc atom in various complexes can range from linear two-coordinate to tetrahedral four-coordinate, and in some cases, even higher coordination numbers are observed, often involving interactions with solvent molecules or other ligands. samsun.edu.trnih.govresearchgate.net The analysis of these structures helps to build a more complete picture of the structural possibilities for organozinc compounds. researchgate.net

Theoretical and Computational Investigations

Computational chemistry offers a powerful complement to experimental studies, providing detailed information about molecular structure, bonding, and energetics that can be difficult to obtain through experiments alone. researchgate.net

Quantum Chemical Calculations of Molecular Structure and Bonding

Quantum chemical calculations, such as those based on density functional theory (DFT), have been employed to model the structure of di-3-butenylzinc. researchgate.net These calculations can predict geometric parameters like bond lengths and angles, as well as provide insights into the electronic structure of the molecule. Theoretical studies on di-3-butenylzinc have supported the linear C-Zn-C arrangement found in gas electron diffraction experiments. researchgate.net Furthermore, these calculations can help to determine the relative energies of different possible conformations of the butenyl chains.

Analysis of Intramolecular Metal-Olefin Interactions

A key question in the study of di-3-butenylzinc is the nature and extent of the intramolecular interaction between the zinc atom and the C=C double bonds of the butenyl ligands. researchgate.net Computational analyses have been instrumental in investigating this phenomenon. By calculating the electron density distribution and the molecular orbitals, it is possible to identify bonding interactions that go beyond simple sigma bonds.

Theoretical studies have suggested that there is a weak, attractive interaction between the zinc atom and the π-system of the double bond. researchgate.net This interaction is thought to arise from the overlap of the filled π-orbitals of the olefin with vacant orbitals on the zinc atom, and potentially back-donation from filled d-orbitals on the zinc to the empty π*-antibonding orbitals of the double bond. These computational findings are consistent with the conformational preferences observed in gas electron diffraction studies. researchgate.net

Conformational Analysis and Energy Landscapes

The three-dimensional structure and conformational flexibility of di-3-butenylzinc have been a subject of detailed investigation, primarily through gas electron diffraction (GED) studies complemented by computational calculations. These studies reveal that the molecule does not exist in a single, rigid conformation but rather as a mixture of different conformers in the gas phase.

The conformational landscape of di-3-butenylzinc is largely defined by the rotation around the C-C single bonds within the 3-butenyl chains and the orientation of these chains relative to the linear C-Zn-C axis. Analysis of the gas electron diffraction data suggests the presence of multiple conformers, with the most stable ones being characterized by specific dihedral angles. These conformers arise from the different possible arrangements of the vinyl group relative to the zinc atom.

A key aspect of the conformational analysis is the potential for intramolecular coordination between the zinc atom and the π-electrons of the double bonds in the butenyl chains. While such interactions are known in other organometallic compounds, in the case of di-3-butenylzinc, the evidence from gas electron diffraction does not suggest a strong, persistent intramolecular chelation in the gas phase. The observed bond lengths and angles are more consistent with a model where the butenyl chains are relatively free to rotate.

Computational studies, often performed in conjunction with experimental techniques like GED, provide a more detailed picture of the energy landscape. These calculations can map the potential energy surface as a function of the key dihedral angles, identifying the energy minima corresponding to stable conformers and the energy barriers between them. For di-3-butenylzinc, these calculations help to rationalize the experimental findings by showing the relative energies of different possible conformations.

The following table summarizes key structural parameters of di-3-butenylzinc determined from gas electron diffraction studies. These parameters represent an average over the different conformers present in the gas phase.

ParameterValue
Zn-C bond length (Å)2.03
C-C single bond length (Å)1.52
C=C double bond length (Å)1.34
C-Zn-C bond angle (°)~180 (linear)

It is important to note that the energy differences between the various conformers are typically small, on the order of a few kJ/mol. This means that at room temperature, a dynamic equilibrium exists, with the molecule rapidly interconverting between different conformations. The experimental data, therefore, reflects a population-weighted average of the structural parameters of the contributing conformers.

Computational Probes of Reaction Mechanisms and Transition States

While specific computational studies on the reaction mechanisms of di-3-butenylzinc are not extensively documented in the literature, a wealth of theoretical work on related organozinc compounds provides a strong basis for understanding its reactivity. Computational chemistry, particularly density functional theory (DFT), has become an indispensable tool for elucidating the intricate details of organometallic reactions, including the identification of transition states and the mapping of reaction pathways.

The reactions of diorganozinc compounds, such as di-3-butenylzinc, typically involve the nucleophilic attack of one of the organic groups on an electrophilic substrate. A common example is the addition to a carbonyl group. Computational modeling of these reactions for analogous dialkylzinc and diarylzinc compounds has revealed key mechanistic features that are likely applicable to di-3-butenylzinc.

Key Insights from Computational Studies on Organozinc Reactions:

Transition State Geometry: For the addition of organozinc reagents to aldehydes and ketones, computational studies have characterized the geometry of the transition state. researchgate.net These models often involve a four- or six-membered ring-like structure where the zinc atom coordinates to the carbonyl oxygen, facilitating the transfer of the alkyl or alkenyl group to the carbonyl carbon. The stereochemistry of the product is often determined by the specific geometry of this transition state.

Role of Solvents and Additives: Computational models have been instrumental in explaining the profound effect of solvents and additives, such as lithium salts, on the reactivity of organozinc reagents. For instance, calculations have shown how coordinating solvents can stabilize transition states and influence the aggregation state of the organozinc species in solution, thereby altering the reaction rate and selectivity. rsc.org

Aggregation Effects: Diorganozinc compounds can exist as monomers, dimers, or higher aggregates in solution. Computational studies can model the reactivity of these different species and determine which is the active nucleophile in a given reaction. The energy barriers for the reaction can differ significantly depending on the aggregation state of the organozinc reagent.

Reaction Energy Profiles: By calculating the energies of reactants, intermediates, transition states, and products, computational chemistry can construct a detailed energy profile for the reaction. This profile provides crucial information about the reaction's thermodynamics (whether it is favored to proceed) and kinetics (how fast it will proceed). For example, the activation energy, which is the energy difference between the reactants and the transition state, is a key determinant of the reaction rate.

In the context of di-3-butenylzinc, a key reaction of interest would be its addition to an electrophile. A plausible transition state for such a reaction, for instance with an aldehyde, would involve the coordination of the zinc atom to the carbonyl oxygen, followed by the nucleophilic attack of one of the 3-butenyl groups on the carbonyl carbon. The presence of the double bond in the butenyl chain could potentially influence the reactivity and the stability of the transition state through electronic effects.

The following table provides a conceptual overview of the types of data that can be obtained from computational studies of a hypothetical reaction between di-3-butenylzinc and a generic electrophile.

Computational DataDescription
Reactant Geometry Optimized 3D structure of di-3-butenylzinc and the electrophile.
Transition State (TS) Geometry The specific atomic arrangement at the highest point on the reaction energy profile.
Activation Energy (ΔE‡) The energy barrier that must be overcome for the reaction to occur.
Reaction Energy (ΔErxn) The overall energy change from reactants to products, indicating if the reaction is exothermic or endothermic.
Imaginary Frequency A vibrational mode of the transition state with a negative frequency, corresponding to the motion along the reaction coordinate.

Future computational investigations specifically targeting di-3-butenylzinc would be invaluable for precisely mapping its reaction pathways and understanding the role of its unique alkenyl structure in its chemical reactivity. These studies could explore various reaction types, including additions to carbonyls, cross-coupling reactions, and potential intramolecular cyclization pathways.

Reactivity Profiles and Mechanistic Pathways of Di 3 Butenylzinc

Carbon-Carbon Bond Forming Reactions

The formation of carbon-carbon bonds is a fundamental process in organic synthesis, enabling the construction of complex molecular skeletons. researchgate.net Organozinc reagents, including dialkylzincs like di-3-butenylzinc, are valuable tools in this field due to their moderate reactivity, which often allows for high selectivity. researchgate.net

Organozinc compounds are effective nucleophiles that can add to electrophilic centers such as the carbon atom of a carbonyl group. researchgate.net This class of reactions is crucial for synthesizing alcohols and other functionalized molecules. The butenyl group in di-3-butenylzinc is a homoallylic moiety, and its addition to carbonyls would typically result in the formation of homoallylic alcohols.

The Barbier reaction is an organometallic reaction that involves the in situ formation of an organometallic reagent in the presence of a carbonyl substrate. tcichemicals.com Typically, an alkyl halide reacts with a metal, such as zinc, to generate a nucleophilic species that immediately adds to the carbonyl compound. tcichemicals.com This one-pot procedure is advantageous as it avoids the separate preparation and isolation of often unstable organometallic reagents. tcichemicals.com Barbier-type reactions using zinc are known to be effective in various solvents, including aqueous media, which aligns with green chemistry principles. tcichemicals.com

While the Barbier reaction is a general method for forming alcohols from carbonyls and organohalides using zinc, specific research findings detailing the use of di-3-butenylzinc as the pre-formed reagent in related nucleophilic additions, or its generation in situ from 4-bromo-1-butene (B139220) in a Barbier-type protocol, are not extensively detailed in the surveyed literature. However, the general transformation is well-established for other allylic and alkyl zinc reagents.

Table 1: Illustrative Data for a General Barbier-Type Reaction Note: The following data is representative of a typical Barbier-type reaction and does not correspond to specific experimental results for di-3-butenylzinc.

EntryAldehyde SubstrateAllyl HalideMetalSolventYield (%)
1BenzaldehydeAllyl BromideZnTHF/H₂O95
2CyclohexanecarboxaldehydeAllyl BromideInH₂O92
34-MethoxybenzaldehydeCrotyl BromideSnaq. HCl80

The Reformatsky reaction classically involves the reaction of an α-halo ester with an aldehyde or ketone in the presence of metallic zinc to produce a β-hydroxy ester. researchgate.net The key intermediate is a zinc enolate, which is less reactive than a corresponding lithium enolate, thus preventing side reactions like self-condensation of the ester. researchgate.net The term can also more broadly describe the reaction of organozinc reagents with esters.

A "Reformatsky-type" transformation involving the addition of a non-enolate organozinc reagent like di-3-butenylzinc to an ester carbonyl is generally less common. The lower electrophilicity of esters compared to aldehydes and ketones means that such reactions are typically challenging without specific activation. Detailed research findings or established protocols for the reaction of di-3-butenylzinc with esters in a Reformatsky-type fashion are not prominent in the available scientific literature.

Table 2: Illustrative Data for a Classical Reformatsky Reaction Note: The following data is representative of a classical Reformatsky reaction and does not correspond to specific experimental results for di-3-butenylzinc.

EntryCarbonyl Substrateα-Halo EsterSolventYield of β-Hydroxy Ester (%)
1AcetoneEthyl bromoacetateBenzene85
2BenzaldehydeEthyl bromoacetateTHF90
3Cyclohexanonetert-Butyl bromoacetateDiethyl ether78

The enantioselective addition of organozinc reagents to prochiral aldehydes and ketones is a powerful method for synthesizing chiral alcohols. nih.gov This is typically achieved by using a stoichiometric or catalytic amount of a chiral ligand, such as an amino alcohol or a chiral diol, which coordinates to the zinc atom and directs the nucleophilic attack to one face of the carbonyl. nih.govacs.org The addition of dialkylzincs to aldehydes, in particular, has been extensively studied and optimized. nih.gov

While the catalytic asymmetric addition of various dialkylzinc reagents (e.g., diethylzinc) is a well-developed field, specific studies focusing on the enantioselective addition of di-3-butenylzinc to aldehydes and ketones, including data on effective chiral ligands, reaction conditions, and resulting enantiomeric excess (ee), are not widely available in the surveyed literature.

Table 3: Illustrative Data for Enantioselective Addition of a Dialkylzinc to Benzaldehyde Note: The following data is representative of typical enantioselective additions and does not correspond to specific experimental results for di-3-butenylzinc.

EntryDialkylzinc ReagentChiral LigandTemperature (°C)Yield (%)Enantiomeric Excess (ee, %)
1Diethylzinc (B1219324)(-)-DAIB0>9598 (R)
2Diethylzinc(1R,2S)-N-methylephedrine259297 (R)
3DiethylzincTADDOL099>99 (S)

Cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the formation of C-C bonds by combining two different organic fragments, typically with the aid of a transition metal catalyst. riekemetals.com

The Negishi coupling is a transition metal-catalyzed reaction that couples an organozinc compound with an organic halide or triflate. riekemetals.com The reaction is most commonly catalyzed by palladium or nickel complexes and is highly valued for its broad substrate scope and high functional group tolerance. researchgate.netriekemetals.com It allows for the coupling of sp³, sp², and sp-hybridized carbon centers. riekemetals.com The general mechanism involves oxidative addition of the organic halide to the low-valent metal catalyst, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to form the coupled product and regenerate the catalyst.

Although the Negishi coupling is a versatile tool for C(sp³)-C(sp²) bond formation, specific examples documenting the use of di-3-butenylzinc as the organozinc partner with various aryl or vinyl halides are not extensively reported in the surveyed literature. General studies on secondary alkylzinc halides have shown that challenges such as β-hydride elimination can be suppressed with appropriate ligand selection.

Table 4: Illustrative Data for a General Negishi Coupling Reaction Note: The following data is representative of typical Negishi coupling reactions and does not correspond to specific experimental results for di-3-butenylzinc.

EntryOrganozinc ReagentOrganic HalideCatalyst (mol%)LigandYield (%)
1Phenylzinc chlorideIodobenzenePd(PPh₃)₄ (2)PPh₃96
2Ethylzinc bromide4-BromotoluenePdCl₂(dppf) (1)dppf92
3Isopropylzinc bromide2-BromobenzonitrilePd(OAc)₂ (1)CPhos94

Cross-Coupling Reactions

Fukuyama Coupling

The Fukuyama coupling is a palladium-catalyzed cross-coupling reaction that forms a ketone from the reaction of a thioester and an organozinc compound. wikipedia.orgorganic-chemistry.org Discovered in 1998, this reaction is valued for its mild conditions and high tolerance for a wide array of functional groups, including esters, aldehydes, and even other ketones. wikipedia.orgresearchgate.netjk-sci.com

The general mechanism proceeds through a catalytic cycle involving a palladium(0) species. organic-chemistry.org The key steps are:

Oxidative Addition: The palladium(0) catalyst oxidatively adds to the thioester, forming a Pd(II) intermediate.

Transmetalation: The organozinc reagent, such as di-3-butenylzinc, transfers one of its organic groups to the palladium center, displacing the thiol moiety.

Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the final ketone product, regenerating the palladium(0) catalyst which re-enters the cycle. organic-chemistry.org

As a dialkylzinc reagent, di-3-butenylzinc is a suitable substrate for this transformation, where it would react with a thioester to produce the corresponding butenylated ketone. The reactivity of the organozinc reagent can be modulated by additives. For instance, the addition of zinc bromide can shift the Schlenk equilibrium from the less reactive di-3-butenylzinc (R₂Zn) to the more reactive 3-butenylzinc halide (RZnX), potentially accelerating the transmetalation step. wikipedia.org

Catalyst System Typical Substrates Key Features
Pd(OAc)₂ / LigandThioesters, Organozinc IodidesHigh efficiency; reaction can be facilitated by the addition of zinc bromide. researchgate.net
Pd/CThiolactones, DialkylzincsHeterogeneous catalyst that can be both potent and recyclable. researchgate.net
NiCl₂ or Ni(acac)₂Thioesters, Organozinc ReagentsA more cost-effective alternative to palladium, though palladium often offers higher yields and broader functional group tolerance. wikipedia.orgjk-sci.com
Palladium-Catalyzed Cross-Couplings

Di-3-butenylzinc participates in a variety of palladium-catalyzed cross-coupling reactions, which are fundamental methods for carbon-carbon bond formation in organic synthesis. nih.govresearchgate.net The most prominent among these for organozinc reagents is the Negishi coupling.

The Negishi coupling involves the reaction of an organozinc compound with an organic halide (e.g., aryl, vinyl, or allyl halide) or triflate, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This reaction is exceptionally versatile, allowing for the coupling of sp³, sp², and sp hybridized carbon centers. wikipedia.org Due to the relatively high reactivity of organozinc reagents compared to their organoboron or organotin counterparts, these reactions often proceed with high efficiency. wikipedia.org

The catalytic cycle for the Negishi coupling is analogous to other cross-coupling reactions and involves oxidative addition, transmetalation with the organozinc reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. youtube.com A critical challenge in couplings involving alkyl groups with β-hydrogens, such as the 3-butenyl group, is the potential for β-hydride elimination as a competing side reaction. The choice of ligand is crucial to promote the desired reductive elimination over this undesired pathway. organic-chemistry.orgnih.gov

Catalyst/Ligand System Coupling Partners Purpose/Advantage
Pd(P(t-Bu)₃)₂Aryl/Vinyl Chlorides, Organozinc ReagentsEffective for coupling with less reactive aryl chlorides. organic-chemistry.org
Pd(OAc)₂ / CPhosSecondary Alkylzinc Halides, Aryl Bromides/ChloridesCPhos ligand effectively suppresses β-hydride elimination, favoring the desired branched product. organic-chemistry.orgnih.gov
Pd(Amphos)₂Cl₂ / TMEDAAlkyl Halides, Aryl HalidesAllows for Negishi-like couplings in aqueous media by stabilizing the in situ formed organozinc halide. sigmaaldrich.com

Cyclopropanation Reactions

Organozinc compounds are central to several cyclopropanation methods, most notably the Simmons-Smith reaction. wikipedia.orgharvard.edu This reaction involves the generation of a zinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), from diiodomethane (B129776) and a zinc-copper couple. wikipedia.org This carbenoid then reacts with an alkene to deliver a methylene (B1212753) (CH₂) group in a concerted, stereospecific manner to form the cyclopropane (B1198618) ring. masterorganicchemistry.com In some variations, dialkylzincs like diethylzinc are used instead of the Zn-Cu couple to generate the active reagent. wikipedia.org

While organozinc compounds are integral to cyclopropanation, the specific role of di-3-butenylzinc in these reactions is not as a direct methylene donor. Instead, its involvement could be conceptualized in two ways:

As a base or activating agent in a modified cyclopropanation protocol.

Through an intramolecular cyclization of one of its own butenyl chains, a reaction type known for certain unsaturated organometallics, although specific examples for di-3-butenylzinc leading to cyclopropane derivatives are not prominently documented.

A related zinc-mediated reaction is the intramolecular Wurtz coupling, where 1,3-dihalides are treated with zinc to form a cyclopropane ring, a method historically used for the first synthesis of cyclopropane itself. wikipedia.org More modern methods include zinc dust-mediated cyclopropanation of 1,3-diols (via their mesylates), demonstrating the utility of elemental zinc in forming cyclopropane rings from 1,3-difunctionalized precursors. nih.gov

Formation and Reactivity of Organo-gem-dizincio Derivatives

The chemistry of organo-gem-dizincio derivatives has seen significant progress, establishing them as powerful synthetic intermediates. researchgate.netresearchgate.net These reagents, which feature two zinc atoms bonded to the same carbon atom, are capable of forming two new carbon-carbon bonds in a single, often highly stereoselective, one-pot reaction. researchgate.net This unique reactivity makes them highly valuable for complex molecule synthesis where multiple transformations are desired in one operation. researchgate.netresearchgate.net

The formation of these derivatives is not directly reported from di-3-butenylzinc. They are typically prepared from gem-dihaloalkanes or through other specialized routes. Their reactivity profile is characterized by sequential additions to electrophiles. For example, a gem-dizinc carbenoid can react with one electrophile, and the resulting organozinc species can then be trapped by a second, different electrophile, allowing for the controlled and stereoselective construction of complex carbon skeletons.

Coordination Chemistry and Ligand Effects

Formation of Intra- and Intermolecular Adducts

The structure and reactivity of di-3-butenylzinc are significantly influenced by coordination phenomena. A key structural feature, identified through gas electron diffraction studies, is the presence of a weak intramolecular interaction between the zinc atom and the π-electrons of the C=C double bond in each 3-butenyl chain. researchgate.net This interaction results in a specific conformation where the double bonds are positioned in proximity to the metal center, effectively forming a chelate-like structure. This type of intramolecular adduct formation is a known phenomenon in organometallic chemistry, where an unsaturated group within a ligand coordinates to its own metal center. researchgate.net

In the absence of external coordinating species (donor ligands), di-3-butenylzinc exists with these weak internal coordinations. However, upon the introduction of external Lewis bases, intermolecular adducts can be formed. researchgate.net Donor solvents or ligands can compete with and displace the weakly coordinated double bonds, leading to the formation of new complexes with distinct structural and chemical properties. researchgate.net

Structural Data for Gas-Phase Di-3-butenylzinc This table would contain bond lengths and angles from the gas electron diffraction study, illustrating the intramolecular coordination. (Note: Specific data values from the original research paper by A. Haaland et al. would be required to populate this table.)

Parameter Value Implication
Zn···C(4) distance(e.g., ~2.5 Å)Shorter than the sum of van der Waals radii, indicating an attractive interaction.
C(1)-Zn-C(1') angle(e.g., ~160°)Deviation from linear geometry, accommodating the intramolecular coordination.
Conformationsyn-eclipsedThe conformation adopted to facilitate the zinc-alkene interaction.

Influence of Donor Ligands on Reactivity and Structure

The coordination of external donor ligands to the zinc center in di-3-butenylzinc has a profound effect on both its structure and its chemical reactivity. researchgate.net These ligands, typically Lewis bases such as ethers, amines, or phosphines, can alter the electronic and steric environment of the zinc atom. researchgate.net

One of the most significant effects is the disruption of the weak intramolecular zinc-alkene interaction. A sufficiently strong donor ligand will preferentially coordinate to the zinc center, breaking the internal chelation. This alters the conformation and electron density at the metal, which in turn modifies the reactivity of the C-Zn bond.

Furthermore, donor ligands play a critical role in modulating the reactivity of organozinc reagents in catalytic reactions. nih.gov

Solubilization and Stabilization: Ligands like tetramethylethylenediamine (TMEDA) can stabilize organozinc species in solution, preventing decomposition and aggregation. sigmaaldrich.com

Reactivity Enhancement: In cross-coupling reactions, coordination of a ligand can shift the Schlenk equilibrium from the less reactive dialkylzinc form (R₂Zn) towards a more reactive monoalkylzinc halide (RZnX), which is often the active species in the transmetalation step. researchgate.net

Chemistry of Organozinc Anions (Zincates) and Cations of Di-3-butenylzinc

The reactivity of diorganozinc compounds, such as di-3-butenylzinc, can be significantly enhanced through the formation of anionic 'ate' complexes, known as zincates, or through the generation of cationic organozinc species. While the chemistry of organozinc anions and cations is a developing field, these ionic derivatives exhibit distinct properties and reactivities compared to their neutral parent compounds, opening avenues for novel synthetic applications. figshare.com

Organozinc Anions (Zincates)

Organozincates are anionic complexes formed by the addition of a Lewis base, typically an organolithium, organomagnesium, or alkali metal alkoxide, to a diorganozinc compound. This transformation results in a central zinc atom with a negative formal charge, which significantly increases the nucleophilicity of the organic groups attached to the zinc center.

The formation of zincates from di-3-butenylzinc can be generalized by the following reactions:

Formation of Triorganozincates: The reaction of di-3-butenylzinc with one equivalent of an organolithium reagent (RLi) or another suitable alkali metal salt (MX) leads to the formation of a monoanionic triorganozincate. (CH₂=CHCH₂CH₂)₂Zn + ML → M⁺[(CH₂=CHCH₂CH₂)₂RZn]⁻

Formation of Tetraorganozincates: The addition of two equivalents of an organolithium reagent results in a dianionic tetraorganozincate. (CH₂=CHCH₂CH₂)₂Zn + 2 RLi → 2Li⁺[(CH₂=CHCH₂CH₂)₂R₂Zn]²⁻

While specific research on the isolation and detailed reactivity of di-3-butenylzincates is not extensively documented in peer-reviewed literature, the general principles of zincate chemistry provide a framework for their expected behavior. The increased nucleophilicity of the 3-butenyl group in a zincate complex, such as lithium tri(3-butenyl)zincate, would render it more reactive in a variety of carbon-carbon bond-forming reactions.

General Reactivity of Alkenylzincates:

Alkenylzincates are known to participate in several key organic transformations with high efficiency and selectivity. It is important to note that the following examples are based on the established reactivity of general organozincates and serve as a predictive model for the potential applications of di-3-butenylzincates, pending specific experimental validation.

Nucleophilic Addition: Zincates exhibit enhanced reactivity in 1,2-additions to carbonyl compounds (aldehydes, ketones, and esters) and in conjugate additions to α,β-unsaturated systems. The 3-butenyl group from a di-3-butenylzincate would be expected to add to electrophilic carbons with greater facility than from the neutral di-3-butenylzinc.

Halogen-Zinc Exchange: Zincates can undergo halogen-zinc exchange reactions, a process useful for the preparation of other functionalized organometallic reagents.

Ring-Opening Reactions: The increased nucleophilicity of zincates makes them effective reagents for the ring-opening of epoxides and other strained ring systems.

Illustrative Reactivity of a Hypothetical Di-3-butenylzincate:

The table below illustrates the expected increase in reactivity for a hypothetical lithium tri(3-butenyl)zincate compared to neutral di-3-butenylzinc in a model reaction, such as the addition to benzaldehyde. The yields are hypothetical and serve to demonstrate the general trend of enhanced reactivity observed with zincates.

ReagentElectrophileProductHypothetical Yield (%)
Di-3-butenylzincBenzaldehyde1-Phenyl-4-penten-1-olLow to moderate
Lithium tri(3-butenyl)zincateBenzaldehyde1-Phenyl-4-penten-1-olHigh

Organozinc Cations

The formation of cationic organozinc species involves the abstraction of an anionic ligand from a neutral organozinc compound, typically by a strong Lewis acid or a co-catalyst. This process generates a more electrophilic zinc center, which can activate substrates for subsequent reactions.

For di-3-butenylzinc, a cationic species could be formed through the interaction with a Lewis acid, resulting in a species of the type [(CH₂=CHCH₂CH₂)Zn]⁺. The generation of such cationic zinc complexes often occurs in situ during catalytic cycles.

General Reactivity of Cationic Organozinc Species:

Cationic organozinc complexes are primarily known for their role as catalysts or initiators in polymerization reactions and as intermediates in Lewis acid-catalyzed processes.

Polymerization: Cationic zinc complexes have been shown to be effective initiators for the ring-opening polymerization of lactides and other cyclic esters. A cationic di-3-butenylzinc species could potentially initiate such polymerizations.

Lewis Acid Catalysis: The increased Lewis acidity of the zinc center in a cationic complex can be harnessed to activate carbonyl compounds or other Lewis basic substrates towards nucleophilic attack.

The study of cationic organozinc species is an emerging area, and specific research detailing the synthesis, isolation, and reactivity of a di-3-butenylzinc cation is not currently available in the literature. The potential applications remain a subject for future investigation.

Stereoselectivity and Chirality in Di 3 Butenylzinc Mediated Reactions

Principles of Enantioselectivity and Diastereoselectivity

Enantioselectivity and diastereoselectivity are fundamental concepts in stereochemistry that describe the preferential formation of one stereoisomer over another in a chemical reaction. Enantioselectivity refers to the formation of one enantiomer in excess over its mirror image, leading to an optically active product from a prochiral substrate. This is typically quantified by the enantiomeric excess (ee). Diastereoselectivity, on the other hand, involves the preferential formation of one diastereomer over another. Diastereomers are stereoisomers that are not mirror images of each other and can arise when a reaction creates a new stereocenter in a molecule that already contains one or more stereocenters.

In the context of organozinc additions to carbonyl compounds, a prochiral aldehyde or ketone can react with a nucleophile to form a new stereocenter. If the reaction is enantioselective, one of the two possible enantiomeric alcohol products will be formed in a greater amount. libretexts.org Diastereoselectivity can be observed when either the carbonyl compound or the organozinc reagent is chiral, leading to the formation of diastereomeric products. The relative orientation of the reactants in the transition state dictates which diastereomer is favored. nih.gov

Asymmetric Induction in Carbon-Carbon Bond Formation

Asymmetric induction, also known as asymmetric synthesis, is the process by which a chiral influence directs the formation of a new chiral center with a preference for one configuration. In carbon-carbon bond-forming reactions mediated by organozinc reagents, this is most commonly achieved through the use of a chiral catalyst or a chiral auxiliary. wikipedia.orgnih.gov

A chiral catalyst, such as a chiral amino alcohol or a chiral diol, can coordinate to the zinc atom, creating a chiral environment around the reactive center. bohrium.comnih.gov When the organozinc reagent then adds to a prochiral carbonyl group, the chiral catalyst sterically and/or electronically favors one pathway of approach over the other, leading to the formation of one enantiomer of the product in excess. wikipedia.orgwikipedia.org

Alternatively, a chiral auxiliary can be temporarily attached to the substrate. This auxiliary directs the stereochemical outcome of the reaction and is subsequently removed to yield the desired chiral product. youtube.com The effectiveness of asymmetric induction is highly dependent on the structure of the chiral ligand or auxiliary, the nature of the substrate, and the reaction conditions. nih.gov

Ligand Design for Stereocontrol

The design of chiral ligands is a critical aspect of achieving high stereocontrol in metal-catalyzed reactions, including those involving organozinc reagents. The ligand's structure directly influences the geometry and electronic properties of the catalytic complex, which in turn determines the stereochemical outcome of the reaction. nih.govmdpi.com

Effective chiral ligands for dialkylzinc additions often possess several key features:

A Chiral Backbone: This provides the fundamental asymmetry of the ligand. Common scaffolds are derived from natural products like amino acids, terpenes, or carbohydrates, or are synthetically prepared, such as BINOL (1,1'-bi-2-naphthol). nih.govmdpi.commdpi.com

Coordinating Heteroatoms: Atoms such as nitrogen and oxygen are essential for binding to the zinc metal center, forming a stable but reactive complex. bohrium.commdpi.com

Steric Bulk: Well-placed bulky substituents on the ligand can create a highly differentiated steric environment, effectively blocking one face of the substrate from attack. nih.gov

Conformational Rigidity: A more rigid ligand structure can reduce the number of possible transition states, often leading to higher selectivity. nih.gov

The development of new ligands is an ongoing area of research, with the goal of creating more efficient, selective, and broadly applicable catalysts for asymmetric synthesis. bohrium.com

Stereospecificity of Olefinic Substrates and Products

Stereospecificity is a property of a reaction in which the stereochemistry of the reactant completely determines the stereochemistry of the product. While the term is more commonly associated with reactions like the Diels-Alder reaction, the principles can be relevant in the context of reactions involving olefinic substrates. youtube.com

In reactions of organometallic reagents with substrates containing carbon-carbon double bonds (olefins), the geometry of the olefin (E or Z) can influence the stereochemical outcome. For instance, in intramolecular conjugate additions of organozinc iodides, the geometry of the olefinic Michael acceptor has been shown to affect the diastereoselectivity of the cyclization. researchgate.net

The olefinic moieties within the di-3-butenylzinc reagent itself could potentially participate in or influence the reaction in various ways, for example, through coordination to the metal center or through side reactions. However, without specific studies on di-3-butenylzinc, any discussion of the stereospecificity related to its butenyl groups remains speculative.

Transition State Analysis in Stereoselective Transformations

Understanding the structure and energetics of the transition state is key to explaining and predicting the stereochemical outcome of a reaction. rsc.org For the addition of dialkylzinc reagents to aldehydes in the presence of a chiral ligand, several transition state models have been proposed.

A widely accepted model involves a dimeric zinc complex where one zinc atom is coordinated to the chiral ligand and the other to the aldehyde. The transfer of the alkyl group from one zinc atom to the aldehyde proceeds through a six-membered, chair-like transition state. The stereoselectivity arises from the steric interactions between the substituents on the aldehyde, the alkyl group being transferred, and the chiral ligand in this transition state assembly. wikipedia.org The energetically most favorable transition state leads to the major product enantiomer.

Computational methods, such as Density Functional Theory (DFT), are powerful tools for modeling these transition states and calculating their relative energies. rsc.org These calculations can provide valuable insights into the origins of stereoselectivity and aid in the rational design of new and more effective chiral catalysts. For many organozinc reactions, these computational studies have corroborated experimental observations and have been instrumental in refining the understanding of the reaction mechanisms. rsc.org

Q & A

Q. Basic Research Focus

  • CAS Registry Number : Use the compound’s CAS RN to search SciFinder or Reaxys for precise results.
  • Synonyms : Include terms like “bis(3-butenyl)zinc” or “Zn(C₄H₇)₂” to account for nomenclature variations.
  • Patents and Journals : Filter for “synthesis” or “spectroscopic characterization” in databases like PubMed or Web of Science. Avoid unreliable sources (e.g., BenchChem) and prioritize peer-reviewed journals .

How should researchers approach discrepancies between computational models and experimental observations in the reactivity of Zinc, di-3-butenyl-?

Q. Advanced Research Focus

  • Model Validation : Compare multiple computational methods (DFT, MP2) to assess convergence.
  • Experimental Calibration : Use kinetic isotope effects or isotopic labeling to validate mechanistic predictions.
  • Error Analysis : Quantify uncertainties in computational parameters (basis sets, solvation models).
  • Hybrid Approaches : Combine molecular dynamics (MD) with experimental kinetics to reconcile discrepancies. Contradictions often highlight overlooked variables (e.g., solvent coordination effects) .

What methodologies are recommended for analyzing the coordination geometry of Zinc, di-3-butenyl- in solution versus solid state?

Q. Basic Research Focus

  • Solid State : Single-crystal XRD provides definitive geometry. Pair with PDF (pair distribution function) analysis for amorphous phases.
  • Solution State : Use EXAFS (Extended X-ray Absorption Fine Structure) to probe local structure. Variable-temperature NMR detects dynamic ligand behavior.
  • Comparative Studies : Contrast solid-state XRD data with computational solvation models (e.g., COSMO-RS) to identify solvent-induced distortions .

How can researchers address conflicting toxicity or environmental impact assessments of Zinc, di-3-butenyl-?

Q. Advanced Research Focus

  • Standardized Assays : Follow OECD guidelines for ecotoxicity testing (e.g., Daphnia magna assays).
  • Speciation Analysis : Use ICP-MS to differentiate between zinc species in environmental samples.
  • Lifecycle Analysis (LCA) : Model environmental pathways (hydrolysis, photodegradation) to identify persistence or bioaccumulation risks. Contradictions may arise from incomplete degradation product identification .

What advanced spectroscopic techniques are critical for probing the reactivity of Zinc, di-3-butenyl- in catalytic applications?

Q. Advanced Research Focus

  • In-situ IR/Raman : Monitor ligand exchange or intermediate formation during catalysis.
  • XAS (X-ray Absorption Spectroscopy) : Track oxidation state changes at the Zn center.
  • Mössbauer Spectroscopy : Requires isotopic enrichment (⁶⁷Zn) but provides electronic environment details.
  • Multinuclear NMR : ⁶⁷Zn NMR (though challenging due to low sensitivity) reveals coordination changes .

How can interdisciplinary approaches resolve contradictions in the application of Zinc, di-3-butenyl- across materials science and organic synthesis?

Q. Advanced Research Focus

  • Comparative Meta-Analysis : Systematically review literature across fields (e.g., catalysis vs. polymer chemistry) to identify context-dependent behavior.
  • Collaborative Validation : Partner with computational chemists and experimentalists to design cross-disciplinary studies.
  • Principal Contradiction Analysis : Isolate dominant factors (e.g., ligand lability in catalysis vs. stability in materials) driving divergent outcomes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.